molecular formula C17H14N2O2S2 B2601990 1-(4-Methoxyphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone CAS No. 864916-95-0

1-(4-Methoxyphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone

Cat. No.: B2601990
CAS No.: 864916-95-0
M. Wt: 342.43
InChI Key: PTFWLVUDGLOMSR-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxyphenyl group and a phenyl-substituted thiadiazole moiety, connected via a thioether linkage to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Thioether Formation: The thiadiazole derivative is then reacted with a halogenated ethanone derivative (such as 2-chloro-1-(4-methoxyphenyl)ethanone) in the presence of a base (e.g., potassium carbonate) to form the thioether linkage.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Methoxyphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for screening in drug discovery programs.

    Medicine: Thiadiazole derivatives have been studied for their antimicrobial, anti-inflammatory, and anticancer properties. This compound could be explored for similar therapeutic applications.

    Industry: It may be used in the development of new materials with specific electronic or optical properties due to the presence of the thiadiazole ring.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The presence of the thiadiazole ring suggests it might interact with metal ions or participate in redox reactions, influencing cellular pathways.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone: can be compared with other thiadiazole derivatives such as:

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to other thiadiazole derivatives. The combination of a methoxyphenyl group and a phenyl-substituted thiadiazole moiety linked via a thioether bond is relatively uncommon, potentially leading to unique properties and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S2/c1-21-14-9-7-12(8-10-14)15(20)11-22-17-18-16(19-23-17)13-5-3-2-4-6-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFWLVUDGLOMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NC(=NS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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